4-Hydroxy-6-(3-phosphonoanilino)naphthalene-2-sulfonic acid
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Overview
Description
4-Hydroxy-6-(3-phosphonoanilino)naphthalene-2-sulfonic acid is an organic compound derived from naphthalene. It is characterized by the presence of hydroxyl, phosphonoanilino, and sulfonic acid functional groups. This compound is notable for its applications in various fields, including dye synthesis and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(3-phosphonoanilino)naphthalene-2-sulfonic acid typically involves multiple steps. One common route starts with the sulfonation of naphthalene to produce naphthalene-2-sulfonic acid. This intermediate is then subjected to further reactions to introduce the hydroxyl and phosphonoanilino groups.
Sulfonation: Naphthalene is treated with sulfuric acid to form naphthalene-2-sulfonic acid.
Hydroxylation: The sulfonic acid derivative undergoes hydroxylation to introduce the hydroxyl group at the 4-position.
Phosphonoanilino Substitution: The final step involves the substitution reaction with 3-phosphonoaniline to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale sulfonation and hydroxylation processes, followed by purification steps to isolate the desired product. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its applications.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-(3-phosphonoanilino)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonic acid to a sulfonate.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are used under controlled conditions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed depending on the desired substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-6-(3-phosphonoanilino)naphthalene-2-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(3-phosphonoanilino)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: A precursor in the synthesis of various dyes and chemicals.
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Used in the synthesis of azo dyes and other organic compounds.
6-Hydroxynaphthalene-2-sulphonic acid: Employed as a coupling component for azo dyes.
Uniqueness
4-Hydroxy-6-(3-phosphonoanilino)naphthalene-2-sulfonic acid is unique due to the presence of the phosphonoanilino group, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
61601-05-6 |
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Molecular Formula |
C16H14NO7PS |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
4-hydroxy-6-(3-phosphonoanilino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H14NO7PS/c18-16-9-14(26(22,23)24)6-10-4-5-12(8-15(10)16)17-11-2-1-3-13(7-11)25(19,20)21/h1-9,17-18H,(H2,19,20,21)(H,22,23,24) |
InChI Key |
UUZBCTOCMNGFJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O |
Origin of Product |
United States |
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